The synthesis of 17-fluoro-3-methylheptadecanoic acid typically involves several key steps, primarily focusing on the incorporation of fluorine into the fatty acid structure.
The molecular structure of 17-fluoro-3-methylheptadecanoic acid can be described as follows:
The presence of these substituents alters the lipophilicity and metabolic pathways compared to non-fluorinated counterparts, making it suitable for specific applications in metabolic studies.
17-Fluoro-3-methylheptadecanoic acid participates in various chemical reactions typical for carboxylic acids and fluorinated compounds:
The mechanism of action for 17-fluoro-3-methylheptadecanoic acid primarily revolves around its role as a tracer in metabolic studies:
The physical and chemical properties of 17-fluoro-3-methylheptadecanoic acid include:
These properties influence its behavior in biological systems and its effectiveness as a tracer in imaging applications.
17-Fluoro-3-methylheptadecanoic acid has several important scientific applications:
The systematic name 17-Fluoro-3-methylheptadecanoic acid precisely defines its structure: a 17-carbon aliphatic chain (heptadecanoic acid) with a fluorine atom at the terminal (ω) carbon (C17) and a methyl branch at the third carbon (C3). This nomenclature follows IUPAC rules, where the carboxylic acid carbon is C1, and substituents are numbered accordingly. The ω-fluorination positions the fluorine at the alkyl terminus, maximizing metabolic stability while minimally perturbing the carboxylic acid's reactivity. The methyl branch introduces a kink in the hydrocarbon chain, disrupting linear packing. Key structural features include:
Table 1: Structural Features of 17-Fluoro-3-methylheptadecanoic Acid
Feature | Description | Biological Implication |
---|---|---|
Carboxylic acid | Head group at C1 | Anchoring to enzymes/albumin |
Methyl branch | −CH₃ at C3 | Disrupts lipid chain packing; increases fluidity |
Fluorine atom | −F at C17 (ω-position) | Blocks β-oxidation; enhances metabolic stability |
Chain length | 17-carbon backbone | Mimics natural C16-C18 fatty acids |
The evolution of fluorinated fatty acids as radiopharmaceutical tracers began with simple ω-fluorinated straight-chain analogs (e.g., [18F]FTHA, 17-fluoroheptadecanoic acid). These compounds exploited the C-F bond's stability to trap metabolites after cellular uptake, enabling PET imaging of fatty acid metabolism in the heart and liver [7]. However, rapid defluorination or incomplete retention limited their utility. The advent of branched-chain fluorinated analogs addressed these shortcomings:
Table 2: Evolution of Fluorinated Fatty Acid Tracers
Compound | Key Modification | Advantage | Limitation |
---|---|---|---|
[¹¹C]Palmitate | None (natural analog) | Rapid cellular uptake | Short half-life; fast clearance |
[¹⁸F]FTHA (18F-fluoro-6-thia-HA) | Thia-ether at C6 | Resistance to β-oxidation | Altered pharmacokinetics |
[¹¹C]BMHDA (β-methyl-HA) | Methyl branch near carboxyl | Metabolic trapping via CoA adducts | Requires on-site cyclotron |
17-Fluoro-3-methylheptadecanoic acid | Methyl branch + ω-fluorine | Combined chain disorder + oxidation blockade | Synthetic complexity |
The 3-methyl branch in 17-fluoro-3-methylheptadecanoic acid is a strategic design element targeting enhanced biodistribution and metabolic resistance. Its impact operates at three levels:
1. Structural Dynamics in Membranes
Methyl branching induces kinks in the acyl chain, reducing lipid condensation and bilayer thickness. Molecular dynamics simulations show monomethyl-branched chains (e.g., 3-methylheptadecanoate) decrease membrane order parameters by 15–30% compared to linear chains. This fluidity enhances diffusion through phospholipid bilayers, accelerating cellular uptake—critical for tracer efficiency [6]. For example, 3-methyl-branched fatty acids exhibit 40% faster flip-flop rates across lipid membranes than linear analogs [6].
2. Metabolic Resistance
Branches near the carboxyl group (e.g., C3) sterically hinder Coenzyme A activation—the first step in β-oxidation. Natural methyl-branched fatty acids (e.g., mycocerosic acids in Mycobacterium tuberculosis) exploit this to resist degradation, enhancing persistence in hostile environments [3]. Similarly, the 3-methyl branch in 17-fluoro-3-methylheptadecanoic acid blocks formation of the acyl-CoA intermediate, forcing metabolic trapping in cells. This is synergistic with ω-fluorination, which halts β-oxidation at the terminal step [3] [5].
3. Isomer-Specific Biodistribution
Branch position dictates tissue specificity. Mid-chain branches (e.g., C10) favor liver accumulation, while proximal branches (C3–C5) enhance cardiac uptake by mimicking natural β-oxidation substrates. 3-Methyl-branched chains show 3-fold higher heart-to-blood ratios than linear ω-fluorinated analogs in murine models, attributed to optimized protein binding and membrane integration [7] [8].
Table 3: Impact of Methyl Branch Position on Tracer Performance
Branch Position | Membrane Fluidity | β-Oxidation Blockade | Target Tissue Preference |
---|---|---|---|
Near carboxyl (C3) | ++++ (Strong kink) | ++++ (Blocks CoA binding) | Heart, muscle |
Mid-chain (C8–C10) | ++ (Moderate kink) | ++ (Slows oxidation) | Liver, adipose |
Near terminus (C15) | + (Mild disorder) | + (Weak blockade) | Blood pool, kidney |
Compounds Mentioned in Text
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: